
1-(2-Fluorophenyl)-3-(isopropylthio)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-(isopropylthio)propan-2-one is an organic compound that features a fluorinated phenyl group and an isopropylthio group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-(isopropylthio)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and isopropyl mercaptan.
Condensation Reaction: The 2-fluorobenzaldehyde undergoes a condensation reaction with isopropyl mercaptan in the presence of a base such as sodium hydroxide to form the intermediate 1-(2-fluorophenyl)-3-(isopropylthio)propan-2-ol.
Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Fluorophenyl)-3-(isopropylthio)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-3-(isopropylthio)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorophenyl)-3-(isopropylthio)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and isopropylthio group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Fluorophenyl)propan-2-one: Lacks the isopropylthio group, making it less versatile in certain reactions.
1-(2-Chlorophenyl)-3-(isopropylthio)propan-2-one: Similar structure but with a chlorine atom instead of fluorine, which affects its reactivity and applications.
1-(2-Fluorophenyl)-3-(methylthio)propan-2-one: Contains a methylthio group instead of isopropylthio, leading to different chemical properties.
Uniqueness
1-(2-Fluorophenyl)-3-(isopropylthio)propan-2-one is unique due to the presence of both a fluorinated phenyl group and an isopropylthio group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C12H15FOS |
|---|---|
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
1-(2-fluorophenyl)-3-propan-2-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C12H15FOS/c1-9(2)15-8-11(14)7-10-5-3-4-6-12(10)13/h3-6,9H,7-8H2,1-2H3 |
Clé InChI |
HEYGPOIHCXPNPR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SCC(=O)CC1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




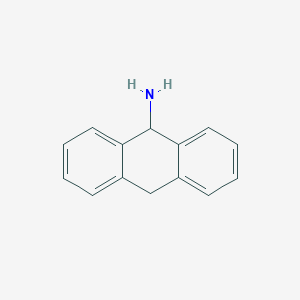
![methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B13478290.png)
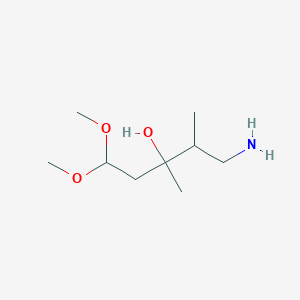
![methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B13478298.png)
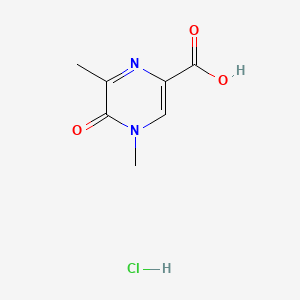
![2-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}pyrimidine](/img/structure/B13478302.png)
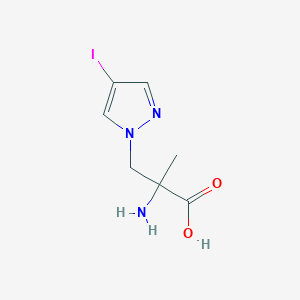
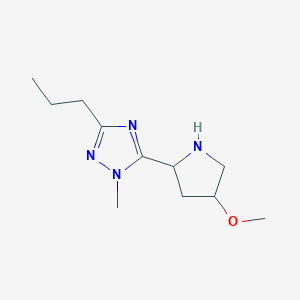
![rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride](/img/structure/B13478317.png)
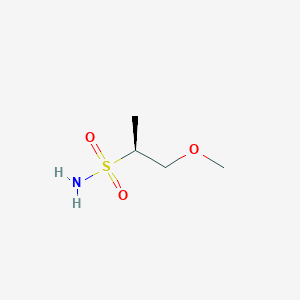
![2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13478324.png)
![1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B13478335.png)
